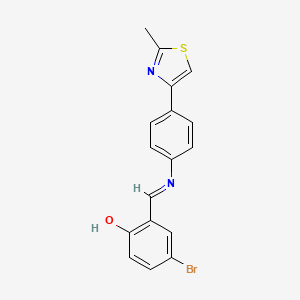

(E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol

Description

(E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol is a Schiff base compound characterized by a bromophenol moiety connected via an imine linkage to a phenyl ring substituted with a 2-methylthiazole group. This structure combines electron-withdrawing (bromo) and electron-donating (phenolic -OH) groups, alongside a heterocyclic thiazole ring, which may confer unique electronic and steric properties. Such structural features are critical in applications like chemosensing, catalysis, or biological activity, as seen in related compounds .

Properties

IUPAC Name |

4-bromo-2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2OS/c1-11-20-16(10-22-11)12-2-5-15(6-3-12)19-9-13-8-14(18)4-7-17(13)21/h2-10,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPVUYZRLUQBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant.

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction.

Biological Activity

(E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Structural Overview

The compound's structure includes:

- A bromine atom which enhances reactivity.

- A thiazole ring , often associated with various biological activities.

- A phenolic group that contributes to antioxidant properties.

- An imine linkage , which can influence biological interactions.

This combination suggests a multifaceted mechanism of action against various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole moiety is particularly noted for its effectiveness against a range of pathogens.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Studies have shown that the presence of electron-withdrawing groups like bromine enhances the compound's inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi .

2. Antioxidant Activity

The phenolic structure contributes to the compound's antioxidant capabilities. Preliminary studies employing the DPPH assay have indicated that this compound exhibits notable free radical scavenging activity, with an EC50 value reflecting its potency in neutralizing oxidative stress .

3. Anticancer Potential

The anticancer properties of brominated phenolic compounds are well-documented, and this compound is hypothesized to follow this trend. The structural components may facilitate interactions with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

Case Studies and Research Findings

Case Study 1: Synthesis and Characterization

A study focused on synthesizing similar phenolic imines demonstrated high yields and purity through optimized reaction conditions. Characterization techniques such as FTIR and NMR confirmed the successful formation of the desired compound, which exhibited promising biological activity profiles .

Case Study 2: Comparative Analysis

Comparative studies with structurally related compounds highlighted the unique bioactivity of this compound, particularly noting enhanced antimicrobial effects attributed to the thiazole ring and bromine substituent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of enzyme activity : Potential interactions with key enzymes involved in microbial metabolism.

- Scavenging of free radicals : The phenolic group plays a crucial role in reducing oxidative stress.

- Disruption of cellular signaling pathways : The imine linkage may interfere with protein interactions critical for cancer cell survival.

Scientific Research Applications

Medicinal Chemistry

The compound's structure, featuring a bromine atom and a thiazole ring, suggests significant pharmacological potential. The following applications have been noted:

- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties. Compounds containing thiazole rings have been extensively studied for their ability to inhibit bacterial growth and combat infections.

- Antioxidant Properties : Phenolic compounds are known for their antioxidant activities, which help neutralize free radicals in biological systems. Preliminary studies indicate that (E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol may exhibit similar protective effects against oxidative stress.

- Cancer Therapeutics : Brominated phenols have been linked to anticancer activity. The presence of both the bromine substituent and the phenolic structure in this compound suggests it could be explored for its potential in cancer treatment.

Material Science

The compound's unique crystalline properties make it of interest in material science:

- Polymorphism : Recent studies have identified multiple polymorphs of this compound), each displaying different physical properties such as color and thermal behavior. For instance, one polymorph exhibits thermochromism, changing color with temperature variations, which could be useful in temperature-sensitive applications .

Biological Research

Research involving the interaction of this compound with biological targets is crucial for understanding its mechanism of action:

- Binding Affinity Studies : Interaction studies have focused on assessing the binding affinity of this compound with various enzymes and receptors. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to elucidate these interactions.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-methylthiazole derivatives | Thiazole ring | Antimicrobial |

| Phenolic imines | Imine linkage | Antioxidant |

| Brominated phenols | Bromine substituent | Anticancer |

| This compound | Brominated phenolic + thiazole moiety | Potentially multifaceted |

This table illustrates how the unique combination of structural features in this compound may enhance its bioactivity compared to simpler analogs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

Key Observations:

Methoxy substitution (as in C₁₄H₁₂BrNO₂) reduces acidity of the phenolic -OH compared to the target compound, altering solubility and reactivity .

Functional Group Diversity: Azo groups (-N=N-) in compound C₁₉H₁₅ClN₄O enable strong UV-Vis absorption, making them suitable as dyes, whereas the target compound’s thiazole may favor fluorescence-based sensing .

Biological and Sensing Applications :

- HL1 and HL2 form stable complexes with Cu²⁺/Zn²⁺, suggesting the target compound’s thiazole could similarly enhance metal selectivity .

- Triazole-thione derivatives (e.g., C₁₅H₁₁BrN₄OS) exhibit antimicrobial activity due to sulfur’s chelation capacity, hinting at possible bioactivity in the target compound .

Computational and Crystallographic Insights

- HL1 and HL2 were studied for metal-binding using DFT, revealing that bromine substituents modulate electron density at the imine nitrogen, critical for sensor performance .

- The sulfonyl-containing Schiff base (C₁₉H₁₆N₂O₃S) exhibits a 2D hydrogen-bonded network, suggesting the target compound’s packing may depend on thiazole’s H-bond acceptor capacity .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-4-bromo-2-(((4-(2-methylthiazol-4-yl)phenyl)imino)methyl)phenol, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(2-methylthiazol-4-yl)aniline. Key steps include:

- Condensation: React equimolar amounts of aldehyde and amine in ethanol under reflux (6–8 hrs) with catalytic acetic acid .

- Purification: Recrystallize from ethanol or methanol to obtain the pure product.

- Characterization: Use 1H NMR to confirm the imine proton (δ ~8.3–8.5 ppm) and phenolic OH (δ ~12–13 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~387) .

Structural Confirmation

Q. Q2. How can crystallographic data resolve ambiguities in the stereochemistry of this Schiff base?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the E-configuration of the imine bond. For example:

- Crystallization: Grow crystals via slow evaporation of a DMF/ethanol solution.

- Key Parameters: Analyze bond angles (C=N bond ~120–125°) and dihedral angles between aromatic planes (<10° deviation confirms coplanarity) .

- Validation: Compare experimental data with DFT-optimized structures (e.g., using Gaussian 09) to validate geometry .

Biological Activity Mechanisms

Q. Q3. What methodologies assess the antimicrobial activity of this compound, and how do substituents influence efficacy?

Methodological Answer:

- Bioassays: Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Structure-Activity Relationship (SAR):

- Data Interpretation: Compare zones of inhibition (mm) with controls like ciprofloxacin .

Advanced Structure-Activity Studies

Q. Q4. How can systematic substitution of the thiazole or phenol groups optimize bioactivity?

Methodological Answer:

- Substituent Screening: Synthesize analogs with:

- Evaluation: Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., C. albicans CYP51). Validate with in vitro assays .

Computational and Spectroscopic Analysis

Q. Q5. What computational tools are used to predict electronic properties, and how do they align with experimental data?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

- Vibrational Spectroscopy: Compare experimental FT-IR (C=N stretch ~1600 cm⁻¹) with scaled DFT frequencies (RMSD <10 cm⁻¹ confirms accuracy) .

Data Contradictions in Bioactivity

Q. Q6. How to resolve discrepancies in antimicrobial activity across structurally similar analogs?

Methodological Answer:

- Case Study: Analog 3e () shows higher activity (MIC 8 µg/mL) than 3f (MIC 32 µg/mL) due to steric hindrance from phenyl groups.

- Resolution:

Advanced Crystallography and Stability

Q. Q7. How does crystal packing influence stability and solubility?

Methodological Answer:

- Packing Analysis: SC-XRD reveals intermolecular hydrogen bonds (O–H···N) and π-stacking (thiazole-phenol), stabilizing the lattice .

- Solubility Testing: Measure in DMSO/water mixtures (logP ~2.5 indicates moderate lipophilicity).

- Thermal Stability: Use TGA/DSC to determine decomposition temperature (>200°C confirms thermal robustness) .

Enzyme Interaction Studies

Q. Q8. What experimental and computational methods identify enzyme targets for this compound?

Methodological Answer:

- Target Prediction: Use SwissTargetPrediction to shortlist candidates (e.g., tyrosine kinases, topoisomerases).

- Kinetic Assays: Perform enzyme inhibition (e.g., % inhibition of COX-2 at 10 µM) .

- Docking Validation: Superpose docked poses (Glide SP) with co-crystallized ligands (RMSD <2.0 Å) .

Comparative Studies with Analogues

Q. Q9. How does this compound compare to triazole or morpholine-containing analogs in bioactivity?

Methodological Answer:

- Activity Comparison:

- Synthetic Complexity: Thiazole synthesis (Hantzsch method) is more atom-economical than triazole click chemistry .

Degradation and Metabolite Profiling

Q. Q10. What analytical strategies track degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs.

- LC-MS/MS Analysis: Identify major degradation products (e.g., hydrolyzed imine or demethylated thiazole) .

- Metabolite Prediction: Use Xenosite to predict Phase I/II metabolites (e.g., glucuronidation at the phenol group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.